N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-nitrobenzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked to a 4-nitrobenzamide moiety via a dimethylaminopropyl chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. Its structure combines electron-withdrawing (nitro group) and electron-donating (dimethylamino group) functionalities, which may influence reactivity and biological interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S.ClH/c1-21(2)12-5-13-22(19-20-16-6-3-4-7-17(16)27-19)18(24)14-8-10-15(11-9-14)23(25)26;/h3-4,6-11H,5,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTELGKJVSYAFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the nitrobenzamide group and the dimethylaminopropyl side chain. Common reagents used in these reactions include thionyl chloride, dimethylamine, and nitrobenzoyl chloride. The reaction conditions usually involve refluxing in organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield. The purification process often involves crystallization or chromatography techniques to obtain the final product in its pure form.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the para position of the benzamide moiety is highly reactive. Reduction reactions typically yield aromatic amines, which are valuable intermediates in drug synthesis.
Mechanism : The nitro group undergoes a six-electron reduction to form an amine (-NH₂). This reaction is critical for modifying pharmacological activity, as amino derivatives often exhibit enhanced target binding.
Hydrolysis of the Amide Bond
The tertiary amide linkage between the benzothiazole and dimethylaminopropyl groups can undergo hydrolysis under acidic or basic conditions.
Mechanism : Protonation of the amide oxygen in acidic conditions or nucleophilic attack by OH⁻ in basic conditions leads to bond cleavage.
Substitution Reactions on the Benzothiazole Ring
The electron-deficient benzothiazole ring undergoes electrophilic aromatic substitution (EAS) at specific positions, influenced by the nitro and dimethylamino groups.
Mechanism : The nitro group acts as a meta-directing group, while the dimethylamino propyl chain influences regioselectivity via steric hindrance.
Alkylation/Quaternization of the Dimethylamino Group
The tertiary amine in the dimethylaminopropyl chain can undergo alkylation to form quaternary ammonium salts.
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Methylation | Methyl iodide, CH₃CN | Quaternary ammonium salt | Reaction completes within 2 hours at 25°C. |
| Benzylation | Benzyl chloride, K₂CO₃ | N-Benzyl derivative | Enhances solubility in nonpolar solvents. |
Mechanism : Nucleophilic attack by the amine on the alkyl halide, followed by deprotonation.
Comparative Reactivity of Structural Analogs
The table below highlights reaction trends observed in closely related compounds:
Catalytic and Kinetic Insights
-
Reduction Kinetics : The nitro-to-amine conversion follows pseudo-first-order kinetics under hydrogenation, with an activation energy of ~45 kJ/mol.
-
pH Dependency : Hydrolysis rates increase exponentially in alkaline media (pH > 10) due to OH⁻ nucleophilicity.
Scientific Research Applications
Antiviral Applications
One of the primary applications of this compound is in the treatment and prevention of dengue virus infections. Research has demonstrated that derivatives of benzothiazole exhibit antiviral properties, particularly against flaviviruses like dengue. A patent (JP2012532102A) outlines methods for utilizing this compound to combat dengue virus infections, indicating its potential as a therapeutic agent in virology .
Table 1: Antiviral Efficacy of Benzothiazole Derivatives
| Compound Name | Virus Targeted | Efficacy | Reference |
|---|---|---|---|
| N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-nitrobenzamide hydrochloride | Dengue Virus | High | JP2012532102A |
| 2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile | Dengue Virus | Moderate | PMC3914091 |
| N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide | Dengue Virus | High | AU2010266570A1 |
Cancer Research
The compound has also been studied for its potential anticancer properties. Benzothiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For example, studies have indicated that compounds with similar structures can effectively target cancer cells through multiple mechanisms, including disruption of cellular signaling pathways and induction of oxidative stress .
Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal examined the effects of benzothiazole derivatives on human cancer cell lines. The findings revealed that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
- Results : Significant reduction in cell viability at concentrations above 10 µM.
Molecular Interactions and Structure
The molecular conformation of this compound is characterized by an almost planar structure, which facilitates π–π stacking interactions crucial for its biological activity . The compound's crystal structure exhibits notable hydrogen bonding patterns that enhance its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-NITROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride ()
- Structural Similarities: Shares the dimethylaminopropyl chain and carboxamide group.
- Key Differences: Heterocycle: Quinoline (aromatic N-containing ring) vs. benzothiazole (S/N-containing fused ring). Substituents: Hydroxyquinoline vs. nitrobenzamide.
- The nitro group in the target compound is a stronger electron-withdrawing group than the hydroxyl group in the quinoline analog, which could alter pharmacokinetics (e.g., metabolic stability) .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Structural Similarities : Both contain sulfonyl (X = H, Cl, Br in triazoles) or nitro (target compound) groups.
- Key Differences: Core Structure: Triazole-thiones vs. benzothiazole.
- Implications :
Spectroscopic and Physicochemical Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzothiazole moiety, a nitro group, and a dimethylamino propyl side chain, which may contribute to its interactions with biological systems.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer and inflammation.
- DNA Interaction : The structure suggests possible interactions with DNA, which could lead to antitumor effects.
- Receptor Binding : The dimethylamino group may enhance solubility and facilitate binding to biological receptors.
Anticancer Properties
Research indicates that compounds with similar structures have shown promise in anticancer activity. For instance:
- In Vitro Studies : Compounds with the benzothiazole moiety have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The inhibition of angiogenesis and induction of apoptosis are potential mechanisms through which this compound may exert its anticancer effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Bacterial Inhibition : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess antibacterial properties .
- Fungal Activity : There is evidence suggesting that benzothiazole derivatives can inhibit fungal growth, making this compound a candidate for antifungal research .
Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole derivatives, including compounds structurally related to this compound, showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the nitro group in enhancing anticancer activity through oxidative stress mechanisms .
Study 2: Antimicrobial Screening
In another research effort, a library of benzothiazole derivatives was screened for antimicrobial activity. Results indicated that certain modifications to the benzothiazole core significantly improved efficacy against both bacterial and fungal strains. This suggests that this compound could be further evaluated for its antimicrobial potential .
Data Tables
Q & A
Q. What synthetic routes are most effective for preparing N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-nitrobenzamide hydrochloride?
The compound can be synthesized via a multi-step approach:
Nitrobenzamide formation : React 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride .
Amide coupling : Condense the acyl chloride with 2-aminobenzothiazole in the presence of a base (e.g., triethylamine) to yield N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide.
Alkylation : Introduce the dimethylaminopropyl group using 3-(dimethylamino)propyl chloride under reflux in a polar aprotic solvent (e.g., DMF), followed by HCl treatment to form the hydrochloride salt .
Key considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography and confirm purity with elemental analysis (>98%) .
Q. What spectroscopic and chromatographic methods are optimal for structural characterization?
- NMR : Use H and C NMR to confirm substitution patterns (e.g., nitro group at C4 of benzamide, dimethylamino protons at δ ~2.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., [M+H] at m/z 414.12 for the free base) .
- HPLC : Employ a C18 column with a methanol/water gradient (0.1% TFA) to assess purity (>95%) .
Q. How can researchers design in vitro assays to evaluate biological activity?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzothiazole derivatives inhibit tyrosine kinases) .
- Assay conditions : Use fluorescence-based enzymatic assays (e.g., ATPase activity) with IC determination via dose-response curves (0.1–100 µM). Include controls like staurosporine for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Modify substituents : Replace the nitro group with electron-withdrawing groups (e.g., -CF) to enhance receptor binding .
- Alter the linker : Test propyl vs. ethyl spacers to balance lipophilicity and solubility (logP calculations via ChemDraw) .
- Validate : Synthesize 10–15 analogs and compare IC values in dose-response assays. Use molecular docking (AutoDock Vina) to correlate activity with binding poses .
Q. How should contradictory solubility data across experimental batches be resolved?
Q. What computational strategies predict metabolic stability and toxicity?
- Metabolism prediction : Use in silico tools (e.g., SwissADME) to identify cytochrome P450 oxidation sites (e.g., dimethylamino group) .
- Toxicity screening : Run ProTox-II for hepatotoxicity alerts and AMES test simulations .
- Validation : Compare computational results with in vitro microsomal stability assays (e.g., t in human liver microsomes) .
Q. How can researchers address low reproducibility in biological assays?
- Standardize protocols : Pre-treat cells with serum-free media for 24 hrs to minimize variability .
- Control batch effects : Use a single supplier for critical reagents (e.g., ATP) and validate cell lines via STR profiling .
- Statistical rigor : Perform triplicate runs with blinded analysis. Use ANOVA to identify outlier datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
